3-ethynyl-N-methylpyridin-4-amine
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Overview
Description
3-ethynyl-N-methylpyridin-4-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an ethynyl group attached to the third carbon of the pyridine ring and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-methylpyridin-4-amine typically involves the alkylation of pyridin-4-amine with an ethynylating agent. One common method is the reaction of pyridin-4-amine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynyl-N-methylpyridin-4-one.
Reduction: Formation of 3-ethynyl-N-methylpiperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-ethynyl-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-methylpyridin-4-amine
- 3-nitro-N-methylpyridin-4-amine
- 3-ethynylpyridin-4-amine
Uniqueness
3-ethynyl-N-methylpyridin-4-amine is unique due to the presence of both an ethynyl group and a methyl group on the nitrogen atom. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with metal ions. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various applications.
Properties
Molecular Formula |
C8H8N2 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
3-ethynyl-N-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-6-10-5-4-8(7)9-2/h1,4-6H,2H3,(H,9,10) |
InChI Key |
PLFKSCVXTUKFIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
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